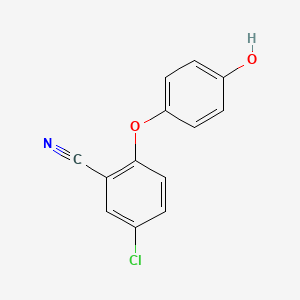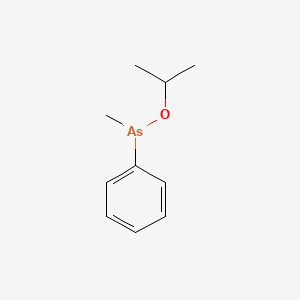
2-Aminobenzoic acid;2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzoic acid: and 2,6-dimethylphenol are two distinct organic compounds with significant roles in various scientific and industrial applications It is characterized by a benzene ring substituted with an amino group and a carboxylic acid group
Méthodes De Préparation
2-Aminobenzoic acid: can be synthesized through the Hofmann rearrangement of phthalimide. This involves the reaction of phthalimide with bromine in the presence of a strong base like sodium hydroxide, resulting in the formation of 2-aminobenzoic acid . Industrially, it is produced by the hydrolysis of isatoic anhydride.
2,6-Dimethylphenol: is primarily produced by the methylation of phenol using methanol in the presence of a solid acid catalyst. This gas-phase catalytic reaction is highly efficient and results in a high purity product . Industrial production often involves the use of a fluidized bed of iron-chromium mixed oxide catalyst to ensure optimal reaction conditions .
Analyse Des Réactions Chimiques
2-Aminobenzoic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo diazotization to form diazonium salts, which can further react to form various aromatic compounds.
Common reagents used in these reactions include bromine, sodium hydroxide, and hydrochloric acid. Major products formed include isatoic anhydride and various dyes.
2,6-Dimethylphenol: is known for its susceptibility to oxidative coupling, leading to the formation of polymers and dimers. It can also react with ammonia to form 2,6-dimethylaniline . The methylation reaction with methanol is a key reaction for its synthesis.
Applications De Recherche Scientifique
2-Aminobenzoic acid: is widely used in the synthesis of dyes, perfumes, and pharmaceuticals. It serves as a precursor for the synthesis of saccharin and is also used in the production of corrosion inhibitors . In biological research, it plays a role in the biosynthesis of tryptophan and its derivatives .
2,6-Dimethylphenol: is used in the production of polyphenylene ether polymers, which are important in the manufacture of various plastic products. It is also used in the synthesis of antioxidant compounds and has applications in the production of medical equipment and automotive parts .
Mécanisme D'action
2-Aminobenzoic acid: exerts its effects through its role as a precursor in various biosynthetic pathways. It is involved in the synthesis of tryptophan, an essential amino acid, and its derivatives. The molecular targets include enzymes involved in the shikimate pathway .
2,6-Dimethylphenol: acts as a monomer in the polymerization process to form polyphenylene ether polymers. Its phenolic structure allows it to participate in oxidative coupling reactions, leading to the formation of high molecular weight polymers .
Comparaison Avec Des Composés Similaires
2-Aminobenzoic acid: is similar to other aminobenzoic acids such as 3-aminobenzoic acid and 4-aminobenzoic acid. its unique position of the amino group at the ortho position relative to the carboxylic acid group gives it distinct chemical properties and reactivity .
2,6-Dimethylphenol: is one of the six isomers of xylenol. Its unique structure with methyl groups at the 2 and 6 positions makes it particularly suitable for the production of polyphenylene ether polymers, distinguishing it from other isomers like 2,4-dimethylphenol and 3,5-dimethylphenol .
Propriétés
Numéro CAS |
63898-92-0 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-aminobenzoic acid;2,6-dimethylphenol |
InChI |
InChI=1S/C8H10O.C7H7NO2/c1-6-4-3-5-7(2)8(6)9;8-6-4-2-1-3-5(6)7(9)10/h3-5,9H,1-2H3;1-4H,8H2,(H,9,10) |
Clé InChI |
DAZVCGSIFZROBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)O.C1=CC=C(C(=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
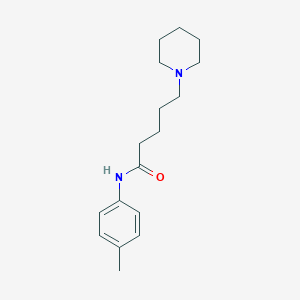
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
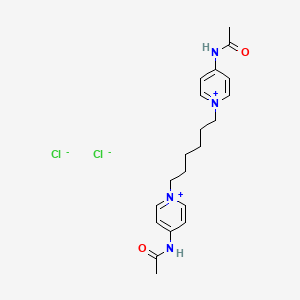
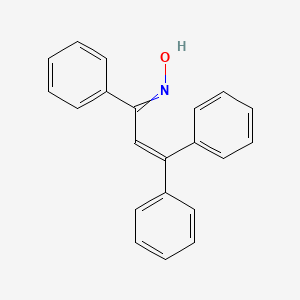
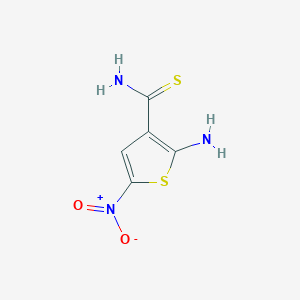

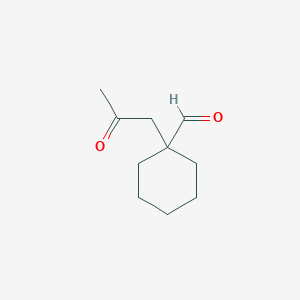
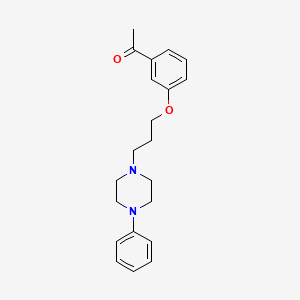
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
